Nb-Demethylechitamine
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Overview
Description
Nb-Demethylechitamine is an alkaloid isolated from the methanol extract of Alstonia rostrata twigs . This compound has shown significant in vitro cytotoxic activity against several human cancer cell lines, including human myeloid leukemia HL-60, liver cancer SMMC-7721, lung cancer A-549, breast cancer MCF-7, and colon cancer SW480 cells .
Preparation Methods
Chemical Reactions Analysis
Nb-Demethylechitamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nb-Demethylechitamine has a wide range of scientific research applications. It has been studied for its cytotoxic activity against various human cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, this compound has been identified as a potential dipeptidyl peptidase-4 (DPP4) inhibitor, which could be useful in the treatment of type-2 diabetes . The compound’s unique structure and biological activity also make it a valuable tool in medicinal chemistry and drug design .
Mechanism of Action
The mechanism of action of Nb-Demethylechitamine involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . Additionally, as a potential DPP4 inhibitor, this compound may help regulate glucose homeostasis by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and inhibiting glucagon release .
Comparison with Similar Compounds
Nb-Demethylechitamine is structurally similar to other indole alkaloids such as echitamine and winphylline A . its unique cytotoxic activity and potential as a DPP4 inhibitor set it apart from these compounds . Other similar compounds include demethylalstoscholarinine E and subaphylline, which also exhibit biological activity but differ in their specific mechanisms of action and therapeutic potential .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1 |
InChI Key |
VZZBVNLFHYEUHM-CITVZARASA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C2([C@@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Origin of Product |
United States |
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